A Methodological Guide to the Characterization and Structural Elucidation of Methyl 4-methoxy-1-benzofuran-6-carboxylate
A Methodological Guide to the Characterization and Structural Elucidation of Methyl 4-methoxy-1-benzofuran-6-carboxylate
Abstract: The benzofuran scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and natural products.[1][2] Its derivatives have demonstrated a wide array of biological activities, making them a focal point in medicinal chemistry and drug development.[3] This guide presents a comprehensive, predictive framework for the synthesis, characterization, and definitive structural elucidation of a specific, less-documented derivative: Methyl 4-methoxy-1-benzofuran-6-carboxylate. While extensive literature exists for the benzofuran class, detailed experimental data for this particular substitution pattern is not widely available. Therefore, this whitepaper leverages established principles and data from analogous structures to propose a robust, multi-technique workflow. We will outline a plausible synthetic route and detail the synergistic use of mass spectrometry (MS), infrared (IR) spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice is explained, providing a self-validating system for researchers and drug development professionals to confidently identify and characterize this and similar novel molecules.
Introduction to the Target Molecule
Benzofuran, a bicyclic system composed of fused benzene and furan rings, serves as the core for many therapeutic agents, including the antiarrhythmic drug Amiodarone and the β-blocker Bufuralol.[1] The specific placement of substituents on this scaffold is critical for modulating biological activity. The target of this guide, Methyl 4-methoxy-1-benzofuran-6-carboxylate, incorporates two key functional groups: a methoxy ether and a methyl ester. These groups can significantly influence the molecule's polarity, solubility, and ability to form hydrogen bonds, thereby impacting its pharmacokinetic and pharmacodynamic profiles.
Given the absence of extensive dedicated literature, this guide serves as a proactive manual, detailing the necessary steps a researcher would take to synthesize and confirm the identity of this compound from first principles.
Caption: Molecular structure of Methyl 4-methoxy-1-benzofuran-6-carboxylate.
Predicted Physicochemical Properties
Before embarking on synthesis, it is prudent to calculate the fundamental physicochemical properties of the target molecule. These values are essential for planning purification strategies (e.g., chromatography, crystallization) and for interpreting analytical data.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₁H₁₀O₄ | Elemental Composition |
| Molecular Weight | 206.19 g/mol | Sum of Atomic Weights |
| Monoisotopic Mass | 206.0579 Da | High-Resolution MS Prediction[4] |
| InChIKey | ITSXUNBDKRJPHJ-UHFFFAOYSA-N | Generated from Structure |
| SMILES | COC(=O)c1cc(c2c(c1)oc(C)c2)O | Generated from Structure |
| Predicted XLogP3 | 2.5 | Computational Prediction[5] |
| Physical Form | Solid | Predicted based on analogous structures |
Proposed Synthetic Pathway
While various methods exist for constructing the benzofuran core, a common and effective strategy involves the cyclization of a substituted phenol.[6][7] We propose a two-step synthesis starting from commercially available methyl 3,5-dihydroxybenzoate.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Rationale: This protocol is adapted from a similar synthesis of a benzofuran carboxylic acid, chosen for its efficiency and use of common reagents.[7] The one-pot cyclization is particularly advantageous as it avoids the isolation of potentially unstable intermediates. The final methylation is a standard procedure for converting a phenol to a methoxy ether.
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Step 1: Synthesis of Methyl 4-hydroxy-2-methyl-benzofuran-6-carboxylate.
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To a solution of methyl 3,5-dihydroxybenzoate (1.0 eq) in dry N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq), potassium iodide (KI, 1.7 eq), and copper(I) iodide (CuI, 0.03 eq) under a nitrogen atmosphere.
-
Add propargyl bromide (0.8 eq) dropwise to the mixture.
-
Heat the reaction mixture at 75 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the intermediate phenolic benzofuran.
-
-
Step 2: Methylation to Yield the Final Product.
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Dissolve the product from Step 1 (1.0 eq) in acetone.
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Add anhydrous K₂CO₃ (2.0-3.0 eq) followed by a methylating agent such as dimethyl sulfate (DMS) or methyl iodide (1.2 eq).
-
Reflux the mixture until TLC analysis indicates complete conversion of the starting material.
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Filter the solid K₂CO₃ and wash with acetone.
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Concentrate the filtrate under reduced pressure to obtain the crude final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) or purify via column chromatography to obtain pure Methyl 4-methoxy-1-benzofuran-6-carboxylate.
-
Structure Elucidation Workflow
Confirming the molecular structure is the most critical phase. A combination of spectroscopic methods provides an unambiguous, self-validating confirmation of the compound's identity.
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight and gain initial structural insights from fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Protocol:
-
Instrumentation: Utilize Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) with an electrospray ionization (ESI) source in positive ion mode.[8][9]
-
Method: Dissolve a small sample in methanol or acetonitrile. Inject into the LC-MS system. The mass spectrometer should be set to scan a range of m/z 50-500.
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Data Analysis: Look for the protonated molecular ion [M+H]⁺. Its measured m/z should correspond to the calculated monoisotopic mass (206.0579 + 1.0078 = 207.0657). The accuracy should be within 5 ppm.
Expected Fragmentation: The fragmentation pattern in MS/MS can further validate the structure. Key expected losses include:
-
Loss of a methyl radical from the methoxy group: [M-15]⁺
-
Loss of methanol: [M-32]⁺
-
Loss of the carbomethoxy group: [M-59]⁺
Infrared (IR) Spectroscopy
Purpose: To identify the key functional groups present in the molecule.
Protocol:
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is ideal for rapid, solid-sample analysis.[10]
-
Method: Place a small amount of the solid product directly on the ATR crystal and acquire the spectrum from approximately 4000 to 600 cm⁻¹.
Predicted Key Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3000-3100 | C-H Stretch | Aromatic & Furan C-H | Characteristic of sp² C-H bonds. |
| ~2850-2960 | C-H Stretch | Aliphatic (Methyl) | From the two -OCH₃ groups. |
| ~1720 | C=O Stretch | Ester Carbonyl | Strong, sharp absorption, key identifier.[11] |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Indicates the presence of the benzene ring. |
| ~1250, ~1050 | C-O Stretch | Aryl Ether & Ester | Strong absorptions from the C-O-C bonds. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To provide a complete map of the carbon-hydrogen framework, confirming atom connectivity and the specific isomer synthesized. This is the definitive technique for structure elucidation.[10][12]
Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the chemical environment, number, and connectivity of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings, identifying adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the molecular fragments.
-
Predicted ¹H and ¹³C NMR Data (in CDCl₃):
| Position | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |
| H-2 | ~7.5 (s, 1H) | ~145 | Furan proton, downfield due to ring current and oxygen. |
| H-3 | ~6.7 (s, 1H) | ~105 | Furan proton, upfield relative to H-2. |
| H-5 | ~7.9 (d, 1H) | ~120 | Aromatic proton ortho to the ester, deshielded. |
| H-7 | ~7.2 (d, 1H) | ~110 | Aromatic proton ortho to the methoxy group. |
| 4-OCH₃ | ~3.9 (s, 3H) | ~56 | Methoxy protons, sharp singlet. |
| 6-COOCH₃ | ~3.95 (s, 3H) | ~52 | Ester methyl protons, sharp singlet. |
| C=O | - | ~166 | Ester carbonyl carbon, highly deshielded. |
| Quaternary Cs | - | ~115-158 | Aromatic and furan carbons with no attached protons. |
Validating the Structure with 2D NMR: The final, unequivocal proof comes from HMBC correlations which connect the isolated spin systems.
Caption: Key expected HMBC correlations to confirm substituent positions.
Conclusion
The characterization of novel or sparsely documented molecules like Methyl 4-methoxy-1-benzofuran-6-carboxylate requires a systematic and predictive scientific approach. This guide has detailed a plausible synthetic route and a comprehensive analytical workflow designed to be a self-validating system. By synergistically applying HRMS for molecular formula confirmation, FTIR for functional group identification, and a suite of 1D and 2D NMR experiments for unambiguous structural mapping, researchers can proceed with confidence. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the broader field of small molecule synthesis and characterization in drug discovery.
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